molecular formula C7H11NO B14720808 N-Methyl-N-(prop-2-yn-1-yl)propanamide CAS No. 18468-03-6

N-Methyl-N-(prop-2-yn-1-yl)propanamide

Cat. No.: B14720808
CAS No.: 18468-03-6
M. Wt: 125.17 g/mol
InChI Key: LHQQLZIOQONBDJ-UHFFFAOYSA-N
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Description

N-Methyl-N-(prop-2-yn-1-yl)propanamide is an organic compound with the molecular formula C7H11NO It is a derivative of propanamide, where the nitrogen atom is substituted with a methyl group and a prop-2-yn-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-(prop-2-yn-1-yl)propanamide typically involves the reaction of propanamide with methyl iodide and propargyl bromide. The reaction is carried out in the presence of a base such as potassium carbonate, which facilitates the substitution reactions. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Acetone or dimethylformamide (DMF)

    Reaction Time: 12-24 hours

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as distillation and recrystallization ensures the production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-(prop-2-yn-1-yl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides and carboxylic acids.

    Reduction: Reduction reactions can convert the triple bond in the prop-2-yn-1-yl group to a double or single bond.

    Substitution: The nitrogen atom can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of N-Methyl-N-(prop-2-yn-1-yl)carboxamide.

    Reduction: Formation of N-Methyl-N-(prop-2-en-1-yl)propanamide or N-Methyl-N-(propyl)propanamide.

    Substitution: Formation of various substituted amides depending on the reagents used.

Scientific Research Applications

N-Methyl-N-(prop-2-yn-1-yl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Methyl-N-(prop-2-yn-1-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The prop-2-yn-1-yl group can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-N-(prop-2-yn-1-yl)aniline
  • N-Methyl-N-(prop-2-yn-1-yl)benzamide
  • N-Methyl-N-(prop-2-yn-1-yl)acetamide

Uniqueness

N-Methyl-N-(prop-2-yn-1-yl)propanamide is unique due to its specific substitution pattern on the nitrogen atom, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles with biological targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

18468-03-6

Molecular Formula

C7H11NO

Molecular Weight

125.17 g/mol

IUPAC Name

N-methyl-N-prop-2-ynylpropanamide

InChI

InChI=1S/C7H11NO/c1-4-6-8(3)7(9)5-2/h1H,5-6H2,2-3H3

InChI Key

LHQQLZIOQONBDJ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N(C)CC#C

Origin of Product

United States

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